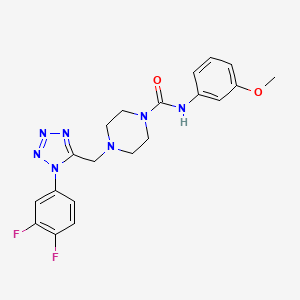
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21F2N7O2 and its molecular weight is 429.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a tetrazole ring and a difluorophenyl group. Its molecular formula is C16H18F2N6O, with a molecular weight of approximately 344.34 g/mol. The presence of the tetrazole ring is significant as it often enhances the bioactivity of compounds through mimicking carboxylic acid functionalities, allowing for better interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition:
- Receptor Interaction : The compound may act as an antagonist or modulator at certain G-protein coupled receptors (GPCRs), which are crucial in various physiological processes.
- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and apoptosis.
1. Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The compound's structural elements may contribute to its effectiveness against resistant bacterial strains. For instance, studies have shown that similar tetrazole-containing compounds can inhibit bacterial protein synthesis and disrupt cell wall formation .
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented, potentially through the downregulation of anti-apoptotic proteins . The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
3. Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential use in treating anxiety and depression by acting on serotonin receptors. The specific interactions of this compound with neurotransmitter systems remain an area for further exploration.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various tetrazole derivatives, it was found that compounds similar to This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of piperazine derivatives revealed that the compound induced apoptosis in human prostate cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, finding that treated cells exhibited increased levels of pro-apoptotic markers compared to controls .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against resistant strains; inhibits protein synthesis |
| Anticancer | Induces apoptosis in cancer cell lines; modulates survival signaling |
| Neuropharmacological | Potential effects on serotonin receptors; requires further investigation |
Propriétés
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N7O2/c1-31-16-4-2-3-14(11-16)23-20(30)28-9-7-27(8-10-28)13-19-24-25-26-29(19)15-5-6-17(21)18(22)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYZDBPYYFMUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














